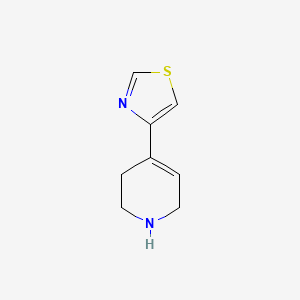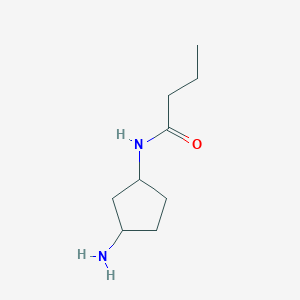
8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C11H11BrFN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine typically involves the bromination and fluorination of quinoline derivatives, followed by the introduction of an ethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring.
Aplicaciones Científicas De Investigación
8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of new biochemical assays or as a probe for studying biological processes.
Industry: It can be used in the production of advanced materials with specific properties, such as electronic or optical materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-5-fluoroquinoline: This compound shares a similar quinoline core but lacks the ethyl group and has different substitution patterns.
5-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine: This is a positional isomer with the bromine and fluorine atoms at different positions on the quinoline ring.
Uniqueness
8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H11BrFN3 |
|---|---|
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
8-bromo-4-N-ethyl-5-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11BrFN3/c1-2-15-11-8(14)5-16-10-6(12)3-4-7(13)9(10)11/h3-5H,2,14H2,1H3,(H,15,16) |
Clave InChI |
DBPRAWAWMPGRQI-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=NC2=C(C=CC(=C21)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


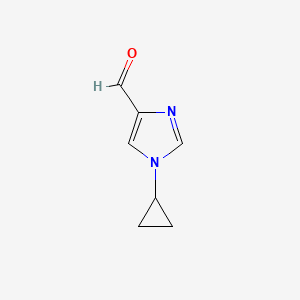
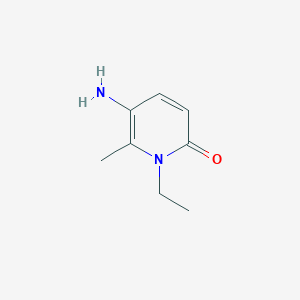
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
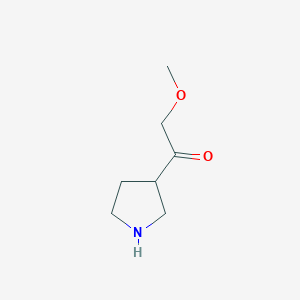

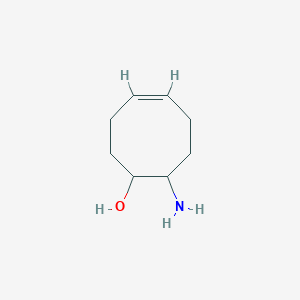
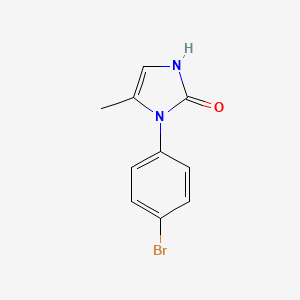

![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
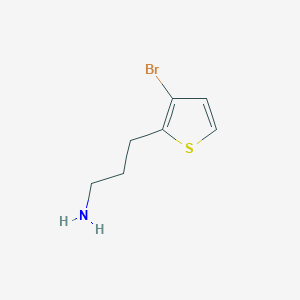
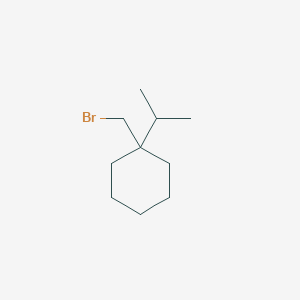
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
